molecular formula C7H5ClN2OS B2459649 2-Chloro-4-methoxythieno[3,2-d]pyrimidine CAS No. 1807542-78-4

2-Chloro-4-methoxythieno[3,2-d]pyrimidine

Cat. No.: B2459649
CAS No.: 1807542-78-4
M. Wt: 200.64
InChI Key: DGVWJWLQGOOQJQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxythieno[3,2-d]pyrimidine (CAS 1807542-78-4) is a heterocyclic compound featuring a fused thiophene-pyrimidine core with chlorine and methoxy substituents at positions 2 and 4, respectively. Its structural uniqueness arises from the electron-withdrawing chlorine and electron-donating methoxy group, which influence its reactivity and physicochemical properties. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents due to the pharmacological relevance of thienopyrimidine derivatives .

Synthetic routes often involve chlorination of 4-hydroxythieno[3,2-d]pyrimidine precursors using phosphorus oxychloride (POCl₃) or derivatives. A notable method avoids excess POCl₃ by employing toluene and triethylamine as reaction media, enhancing safety and simplifying purification .

Properties

IUPAC Name

2-chloro-4-methoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVWJWLQGOOQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxythieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene-3-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxythieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl or alkylated derivatives.

Scientific Research Applications

Synthesis of 2-Chloro-4-methoxythieno[3,2-d]pyrimidine

The synthesis of this compound involves several methods, often starting from thienopyrimidinones. The general approach includes:

  • Refluxing thienopyrimidinones with phosphorus oxychloride and other reagents such as PCl5 to introduce the chloro and methoxy groups.
  • Recrystallization techniques are employed to purify the synthesized compounds, ensuring high yields typically ranging from 60% to 85% depending on the method used .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thienopyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:

  • In vitro studies demonstrate that derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For example, some derivatives showed IC50 values around 0.04μmol0.04\,\mu \text{mol}, indicating potent COX-2 inhibition .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Mechanism of Action: It is believed to act by inhibiting key kinases involved in cancer cell proliferation. Studies have indicated that it can significantly inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Case Studies: In experimental models, compounds similar to this compound demonstrated promising results against breast cancer and melanoma cell lines, showcasing its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thienopyrimidine derivatives:

  • Functional Groups: The presence of electron-donating groups (like methoxy) enhances the anti-inflammatory activity, while halogen substitutions (like chloro) can improve anticancer properties .
  • Comparative Analysis: A detailed comparison of various substituted thienopyrimidines reveals that modifications at specific positions can lead to significant changes in biological activity, guiding future synthetic efforts .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (μmol)Reference
This compoundCOX-2 Inhibition0.04
Similar Thienopyrimidine DerivativeAnticancerVaries by cell line
Other DerivativesAnti-inflammatoryComparable to celecoxib

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxythieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

Key Observations:

  • Steric and Polarity Differences : Methyl (CAS 108134-22-1) and methoxyphenyl (CAS 827614-35-7) substituents introduce steric bulk or extended conjugation, altering solubility and binding affinity in biological systems .
  • Synthetic Flexibility : The 4-chloro derivative (CAS 16269-66-2) is a versatile precursor for generating diverse analogues via SNAr, hydrazine substitution, or palladium-catalyzed cross-coupling .

This compound

  • Step 1: Cyclization of 3-aminothiophene-2-carboxylate with formamide yields thieno[3,2-d]pyrimidin-4(3H)-one.
  • Step 2 : Chlorination with POCl₃/triethylamine in toluene produces 4-chloro intermediate.
  • Step 3 : Methoxylation via SNAr with sodium methoxide .

Comparative Routes:

  • 4-Chloro-6-methylthieno[3,2-d]pyrimidine: Synthesized by substituting methyl groups at C6 during cyclization or via post-functionalization .
  • 4-Chloro-7-aryl Derivatives : Suzuki-Miyaura coupling introduces aryl groups at C7, enhancing π-stacking in drug design .

Physicochemical Properties

  • Polarity : The methoxy group increases hydrophilicity compared to methyl or chloro substituents, impacting logP values (e.g., 2-Chloro-4-methoxy: estimated logP ~2.5 vs. 4-Chloro-6-methyl: logP ~3.1) .
  • Stability : Chloro derivatives (e.g., CAS 16269-66-2) are prone to hydrolysis under basic conditions, whereas methoxy groups enhance stability .

Biological Activity

2-Chloro-4-methoxythieno[3,2-d]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_8H_7ClN_2OS, with a molecular weight of approximately 202.67 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a chloro and methoxy substituent, which contribute to its reactivity and biological properties.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : The compound has shown effectiveness against H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation, such as protein kinases involved in signaling pathways that regulate cell growth and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Inhibition of COX Enzymes : Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The IC50 value for COX-2 inhibition was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : Animal models have indicated that the compound reduces inflammation in carrageenan-induced paw edema assays, suggesting potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key observations from SAR studies include:

Substituent TypeEffect on Activity
Electron-donating groups (e.g., methoxy)Enhance activity against certain targets
Electron-withdrawing groups (e.g., chloro)Modify binding affinity and potency
Position of substitutionCritical for maintaining activity; specific positions yield optimal results

These findings highlight the importance of careful modification of the thieno[3,2-d]pyrimidine scaffold to optimize therapeutic efficacy .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of various thienopyrimidine derivatives, this compound was shown to significantly inhibit tumor growth in xenograft models. The study reported a reduction in tumor volume by over 50% compared to controls after treatment for four weeks .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory effects of the compound using rat models. The results indicated that treatment with this compound led to a marked decrease in paw swelling and inflammatory markers compared to untreated groups .

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